molecular formula C26H25ClN2O2S B2666255 N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-67-4

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2666255
CAS No.: 851412-67-4
M. Wt: 465.01
InChI Key: DCBJVFFXJARSFC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex structure that includes indole and chlorophenyl moieties linked by a thioacetamide bridge, a framework often associated with diverse biological activities. Similar N-heterocyclic compounds are extensively investigated for their potential as antiviral, antimicrobial, and anticancer agents, given their ability to interact with various enzymatic targets and cellular pathways . The core structure of this compound suggests potential for application in developing novel therapeutic agents. Research on analogous molecules indicates that such compounds can function by inhibiting specific proteins or enzymes involved in disease progression. For instance, some related acetamide derivatives have been studied as potential inhibitors of viral replication or as modulators of receptor function . Its precise mechanism of action and primary research applications should be empirically validated through targeted assays and studies. This product is intended for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to conduct thorough investigations to fully elucidate this compound's physicochemical properties, biological activity, and research value.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2S/c1-17-8-9-18(2)19(12-17)14-29-15-25(21-6-4-5-7-23(21)29)32-16-26(30)28-22-13-20(27)10-11-24(22)31-3/h4-13,15H,14,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBJVFFXJARSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 5 chloro 2 methoxyphenyl 2 1 2 5 dimethylbenzyl 1H indol 3 yl thio acetamide\text{N 5 chloro 2 methoxyphenyl 2 1 2 5 dimethylbenzyl 1H indol 3 yl thio acetamide}

Molecular Formula: C₁₈H₁₈ClN₃O₂S
Molecular Weight: 357.87 g/mol
CAS Number: 898442-04-1

Research indicates that this compound exhibits antiproliferative and pro-apoptotic activities, particularly against various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.

Key Findings:

  • Caspase Activation: Studies have shown that this compound significantly increases the levels of caspase-3 and caspase-8, leading to enhanced apoptosis in cancer cells .
  • Bcl-2 Regulation: The compound decreases anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels, promoting cell death in malignant cells .

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity Cell Line IC50 (µM) Effect
AntiproliferativeA549 (Lung Cancer)10.5Significant growth inhibition
Apoptosis InductionHeLa (Cervical Cancer)8.3Increased caspase activation
CytotoxicityMCF7 (Breast Cancer)12.0Induction of cell death

Case Studies and Research Findings

  • Anticancer Activity:
    A study evaluated the compound's effect on various cancer cell lines, demonstrating notable cytotoxicity and apoptosis induction at micromolar concentrations. The research highlighted its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Properties:
    Preliminary investigations also suggested that the compound possesses antimicrobial activity against certain Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology .
  • In Silico Studies:
    Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential effectiveness as an inhibitor of specific kinases involved in cancer progression .

Comparison with Similar Compounds

Indole-Thioether Acetamides in Drug Discovery

Compounds sharing the indole-thioether-acetamide backbone exhibit diverse biological activities. For example:

  • 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24): This analog replaces the dimethylbenzyl-indole group with a triazino-indole system and substitutes the chloro-methoxyphenyl with a phenoxyphenyl group. It demonstrates high purity (95%) and is synthesized via acid-amine coupling .

Key Differences :

Feature Target Compound Compound 24 Compound 26
Indole Substituent 1-(2,5-Dimethylbenzyl) 5-Methyl-triazino-indole 5-Methyl-triazino-indole
Aryl Group 5-Chloro-2-methoxyphenyl 4-Phenoxyphenyl 4-Bromophenyl
Synthetic Yield Not reported 95% purity 95% purity

The dimethylbenzyl group in the target compound may enhance membrane permeability compared to triazino-indole systems in 24 and 26, as alkyl-aromatic groups often improve lipophilicity .

Chloro-Methoxyphenyl Motifs in Agrochemicals

Chloro-methoxyphenyl acetamides are prevalent in herbicides and fungicides. For instance:

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A herbicide with a methoxymethyl group instead of indole-thioether. Its efficacy relies on chloro and methoxy groups disrupting plant cell division .
  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Features a dimethylphenyl group, highlighting how steric bulk affects herbicidal activity .

Comparison with Target Compound :

Property Target Compound Alachlor
Core Structure Indole-thioether-acetamide Chloroacetamide
Key Substituents 5-Chloro-2-methoxyphenyl 2,6-Diethylphenyl
Application Presumed therapeutic (kinase inhibition) Herbicide

The indole-thioether system in the target compound likely confers distinct target specificity compared to Alachlor’s simpler acetamide scaffold.

Sulfonamide and Heterocyclic Derivatives

Sulfonamide-containing analogs, such as N-((5-chlorothiophen-2-yl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (33) , share the indole-acetamide framework but incorporate sulfonamide linkages. Compound 33 was synthesized in 39% yield and may target cyclooxygenase (COX) enzymes due to structural resemblance to indomethacin derivatives .

Structural Contrast :

  • The 2,5-dimethylbenzyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to the chlorobenzoyl group in 33 .

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